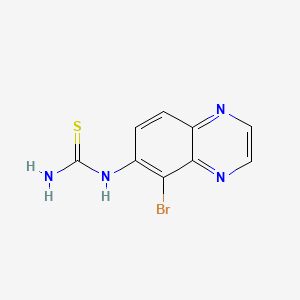

1-(5-Bromoquinoxalin-6-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromoquinoxalin-6-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4S/c10-7-5(14-9(11)15)1-2-6-8(7)13-4-3-12-6/h1-4H,(H3,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURGDIYVXQDVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842138-74-3 | |

| Record name | 1-(5-Bromoquinoxalin-6-yl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842138743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-BROMOQUINOXALIN-6-YL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S694C8M2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(5-Bromoquinoxalin-6-yl)thiourea CAS 842138-74-3 properties

An In-depth Technical Guide to 1-(5-Bromoquinoxalin-6-yl)thiourea (CAS 842138-74-3)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods related to 1-(5-Bromoquinoxalin-6-yl)thiourea. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1-(5-Bromoquinoxalin-6-yl)thiourea is a heterocyclic organic compound. It is recognized as a key intermediate and impurity in the synthesis of Brimonidine, a medication used to treat glaucoma and ocular hypertension.[1][2] Its identity as "Brimonidine Related Compound B" or "Brimonidine EP Impurity D" is noted in pharmacopoeial contexts.[2][3]

Table 1: Physicochemical Data for 1-(5-Bromoquinoxalin-6-yl)thiourea

| Property | Value | Source |

| CAS Number | 842138-74-3 | [1][4][5][6][7] |

| Molecular Formula | C₉H₇BrN₄S | [1][7] |

| Molecular Weight | 283.15 g/mol | [1][7] |

| Appearance | Pale Yellow or Off-White Solid | [7] |

| Melting Point | 198-202 °C | [1] |

| Boiling Point (Predicted) | 435.4 ± 55.0 °C | [1] |

| Solubility | Slightly soluble in acetone (heated), sparingly soluble in DMSO (heated), very slightly soluble in methanol (heated) | [1] |

| IUPAC Name | (5-bromoquinoxalin-6-yl)thiourea | |

| Synonyms | N-(5-Bromo-6-quinoxalinyl)thiourea, Brimonidine EP Impurity D, Brimonidine Related Compound B | [1][2][6] |

Synthesis and Logical Relationships

The primary role of 1-(5-Bromoquinoxalin-6-yl)thiourea is as an intermediate in the synthesis of Brimonidine.[1] Its synthesis typically starts from 5-bromo-6-aminoquinoxaline.

A general synthetic pathway involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent. One documented method involves treating 6-amino-5-bromo quinoxaline with benzoyl chloride and ammonium thiocyanate to yield the target thiourea compound.

Below is a diagram illustrating the logical relationship of 1-(5-Bromoquinoxalin-6-yl)thiourea as an intermediate in the synthesis of Brimonidine.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea are not extensively published in peer-reviewed literature, which is common for pharmaceutical intermediates. However, based on related syntheses, a general procedure can be outlined.

General Synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea:

-

Reactants: 5-Bromo-6-aminoquinoxaline is the key starting material.[8] Thiophosgene or a combination of benzoyl chloride and ammonium thiocyanate can be used as the thiocarbonylating agent.

-

Reaction Conditions: The reaction is typically carried out in an organic solvent. The specific temperature and reaction time would depend on the chosen reagents.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization:

The identification and characterization of 1-(5-Bromoquinoxalin-6-yl)thiourea and its related impurities are crucial for quality control in the manufacturing of Brimonidine. The following analytical techniques are typically employed:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of the compound and its impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the compound and its byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

The workflow for the analysis of impurities in Brimonidine, including 1-(5-Bromoquinoxalin-6-yl)thiourea, is depicted below.

Biological Activity

There is a lack of specific studies on the biological activity or toxicological profile of 1-(5-Bromoquinoxalin-6-yl)thiourea itself. Research has primarily focused on its parent compound, Brimonidine.

For context, the quinoxaline and thiourea scaffolds, which form the core of this molecule, are known to be present in various biologically active compounds. Quinoxaline derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] Similarly, thiourea derivatives have shown diverse biological applications. It is important to note that this general information does not imply any specific biological activity for 1-(5-Bromoquinoxalin-6-yl)thiourea, and dedicated studies would be required to assess its pharmacological profile.

Conclusion

1-(5-Bromoquinoxalin-6-yl)thiourea is a well-characterized compound primarily of interest as an intermediate and impurity in the synthesis of the pharmaceutical agent Brimonidine. Its physicochemical properties are documented, and its synthesis is understood within the context of Brimonidine production. While specific biological activity data for this compound is not available, its chemical properties and relationship to a widely used drug make it a relevant molecule for study in the fields of pharmaceutical chemistry and drug development.

References

- 1. 5-Bromoquinazolin-6-ylthiourea | 842138-74-3 [chemicalbook.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]

- 4. 1-(5-Bromoquinoxalin-6-YL)thiourea | C9H7BrN4S | CID 26966634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1-(5-Bromoquinoxalin-6-yl)thiourea | LGC Standards [lgcstandards.com]

- 7. wisdomchem.com [wisdomchem.com]

- 8. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(5-Bromoquinoxalin-6-yl)thiourea molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea. It is a known process-related impurity in the manufacturing of Brimonidine, an alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension. This document summarizes key chemical and physical properties, outlines a known synthetic route, and discusses its relevance within the pharmaceutical industry. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a related synthesis is provided.

Molecular Structure and Chemical Formula

1-(5-Bromoquinoxalin-6-yl)thiourea is a heterocyclic compound containing a quinoxaline core substituted with a bromine atom and a thiourea group. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical and Physical Properties of 1-(5-Bromoquinoxalin-6-yl)thiourea [1][2][3]

| Property | Value |

| Molecular Formula | C9H7BrN4S |

| Molecular Weight | 283.15 g/mol [1][2] |

| CAS Number | 842138-74-3[1][2] |

| IUPAC Name | (5-bromoquinoxalin-6-yl)thiourea[1] |

| Synonyms | N-(5-Bromo-6-quinoxalinyl)thiourea, Brimonidine Impurity D, Brimonidine Related Compound B[1][4] |

| Appearance | Slight Yellow Powder[2] |

| Melting Point | 198-202 °C |

Synthesis

The synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea is primarily of interest in the context of pharmaceutical manufacturing, where it arises as an impurity in the synthesis of Brimonidine.[4] A common route to Brimonidine involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocyanate source to form the corresponding thiourea derivative.

A general method for the synthesis of quinoxaline thiourea derivatives involves the reaction of the corresponding aminoquinoxaline with benzoyl isothiocyanate. This approach, while not specific to the title compound, provides a foundational experimental protocol.

Experimental Protocol: General Synthesis of a Quinoxaline Thiourea Derivative

The following is a representative protocol for the synthesis of a quinoxaline thiourea from an aminoquinoxaline, which can be adapted for the synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea.

Materials:

-

5-bromo-6-aminoquinoxaline

-

Benzoyl isothiocyanate

-

Acetone

-

Ammonium hydroxide

Procedure:

-

A solution of benzoyl isothiocyanate in acetone is added dropwise to a stirred solution of 5-bromo-6-aminoquinoxaline in acetone at room temperature.

-

The reaction mixture is stirred for a specified period, typically several hours, until the reaction is complete (monitored by TLC).

-

The resulting precipitate, a benzoylthiourea intermediate, is collected by filtration.

-

The intermediate is then hydrolyzed by heating with a solution of ammonium hydroxide to yield the desired N-(quinoxalin-6-yl)thiourea.

-

The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

It is important to note that this is a generalized procedure and optimization of reaction conditions, such as reaction time, temperature, and purification methods, would be necessary for the specific synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea.

Logical Workflow of Formation as a Brimonidine Impurity

As 1-(5-Bromoquinoxalin-6-yl)thiourea is primarily documented as an impurity in the synthesis of Brimonidine, its formation is a critical consideration for process chemists in the pharmaceutical industry. The following diagram illustrates the logical workflow where this thiourea derivative can arise as an intermediate or a byproduct.

Caption: Formation of 1-(5-Bromoquinoxalin-6-yl)thiourea as an intermediate.

Biological Activity and Toxicological Profile

There is a significant lack of publicly available data on the specific biological activity, pharmacology, and toxicology of 1-(5-Bromoquinoxalin-6-yl)thiourea. Its primary characterization is as a process-related impurity in the active pharmaceutical ingredient (API) Brimonidine.[4]

In the context of drug development, all impurities above a certain threshold must be identified and their potential for toxicity evaluated. The presence of 1-(5-Bromoquinoxalin-6-yl)thiourea in Brimonidine formulations is therefore carefully controlled and monitored.

While no specific data exists for this compound, the broader classes of thiourea and quinoxaline derivatives are known to exhibit a wide range of biological activities. However, extrapolation of these activities to this specific molecule would be speculative without dedicated experimental evidence.

Conclusion

1-(5-Bromoquinoxalin-6-yl)thiourea is a well-characterized chemical compound with a defined molecular structure and formula. Its significance is rooted in its role as a known impurity in the synthesis of the ophthalmic drug Brimonidine. While synthetic routes to this class of compounds are established, there is a notable absence of specific pharmacological and toxicological data in the public domain. For researchers and professionals in drug development, the primary focus concerning this molecule is on its detection, control, and minimization during the manufacturing of Brimonidine to ensure the safety and purity of the final pharmaceutical product. Further research into the biological effects of this and other related impurities could provide valuable insights into the safety profiles of synthetic pharmaceuticals.

References

Spectral and Methodological Analysis of 1-(5-Bromoquinoxalin-6-yl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Synthesis

1-(5-Bromoquinoxalin-6-yl)thiourea is a derivative of quinoxaline, a heterocyclic compound that is a key structural component in various biologically active molecules. The thiourea group attached to the quinoxaline ring provides additional functional handles for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug development.[1]

The synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea typically starts from 5-bromo-6-aminoquinoxaline.[2][3] A common method involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent.

Caption: General synthetic scheme for 1-(5-Bromoquinoxalin-6-yl)thiourea.

Spectral Data

The following tables summarize the predicted spectral data for 1-(5-Bromoquinoxalin-6-yl)thiourea based on typical values for quinoxaline and thiourea derivatives.[4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2, H3 (Quinoxaline) | 8.5 - 9.0 | d | Protons on the pyrazine ring are typically deshielded. |

| H7, H8 (Quinoxaline) | 7.5 - 8.5 | m | Aromatic protons on the benzene ring. |

| NH (Thiourea) | 8.0 - 10.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. |

| NH₂ (Thiourea) | 7.0 - 9.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (Thiourea) | 180 - 190 | Characteristic chemical shift for a thiocarbonyl carbon.[9] |

| Quaternary Carbons (Quinoxaline) | 140 - 155 | Bridgehead carbons and carbon attached to nitrogen. |

| CH Carbons (Quinoxaline) | 125 - 140 | Aromatic carbons in the quinoxaline ring system.[4][10] |

| C-Br (Quinoxaline) | 110 - 120 | Carbon atom directly attached to the bromine. |

| C-N (Quinoxaline) | 135 - 145 | Carbon atom attached to the thiourea nitrogen. |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Thiourea) | 3200 - 3400 | Medium to Strong, Broad | Associated with the NH and NH₂ groups of the thiourea moiety.[5][7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of the quinoxaline ring protons. |

| C=N Stretch (Quinoxaline) | 1600 - 1650 | Medium | From the pyrazine ring of the quinoxaline. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands expected from the quinoxaline ring. |

| C=S Stretch (Thiourea) | 1100 - 1300 | Medium to Strong | Thioamide C=S stretching vibration.[5] |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 282/284 | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| [M+H]⁺ | 283/285 | Protonated molecular ion, also showing the bromine isotope pattern. |

| Fragments | Varies | Fragmentation would likely involve loss of the thiourea side chain and cleavage of the quinoxaline ring.[11][12] |

Experimental Protocols

The following are general experimental protocols for the synthesis and spectral analysis of organic compounds like 1-(5-Bromoquinoxalin-6-yl)thiourea.

Synthesis Protocol

A representative synthesis would involve the reaction of 5-bromo-6-aminoquinoxaline with an equimolar amount of a thiocarbonylating agent, such as benzoyl isothiocyanate, in a suitable solvent like acetone or tetrahydrofuran (THF). The reaction mixture would be stirred at room temperature or heated under reflux until completion, monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by filtration or extraction and purified by recrystallization or column chromatography.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, a background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound using spectroscopic methods.

Caption: Workflow for synthesis and spectral characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]

- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Potential of Quinoxaline-Thiourea Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of quinoxaline-thiourea derivatives for researchers, scientists, and drug development professionals.

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] Among these, quinoxaline-thiourea compounds have emerged as a particularly promising class, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, and antiviral activities. This technical guide provides a comprehensive overview of the current state of research on quinoxaline-thiourea compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Quinoxaline-thiourea derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell growth and survival.[5][6]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several quinoxaline-thiourea and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | 1-(4-chlorophenyl)-3-(4-((6-methylquinoxalin-2-yl)amino)phenyl)urea | HCT116 (Colon) | 2.5 | [3] |

| MCF-7 (Breast) | 9 | [3] | ||

| VIIIa | 1-phenyl-3-(4-((6-methylquinoxalin-2-yl)amino)phenyl)urea | HepG2 (Liver) | 9.8 | [3] |

| XVa | N-(4-chlorophenyl)-3-((6-methylquinoxalin-2-yl)amino)benzamide | HCT116 (Colon) | 4.4 | [3] |

| MCF-7 (Breast) | 5.3 | [3] | ||

| VIId | N-(4-((6-methylquinoxalin-2-yl)amino)phenyl)benzamide | HCT-116 (Colon) | 7.8 | [3] |

| Compound 19 | 1-(3-(trifluoromethyl)phenyl)-3-(4-(quinoxalin-2-yloxy)phenyl)urea | MGC-803 (Gastric) | 9 | [4] |

| HeLa (Cervical) | 12.3 | [4] | ||

| NCI-H460 (Lung) | 13.3 | [4] | ||

| Compound 20 | 1-(4-fluorophenyl)-3-(4-(quinoxalin-2-yloxy)phenyl)urea | T-24 (Bladder) | 8.9 | [4] |

| HeLa (Cervical) | 12.3 | [4] | ||

| Compound IV | Quinoxaline derivative | PC-3 (Prostate) | 2.11 | [7][8] |

| Compound III | Quinoxaline derivative | PC-3 (Prostate) | 4.11 | [7][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The IC50 values are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells and can be quantified spectrophotometrically.[10]

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubated overnight to allow for attachment.[11]

-

Compound Treatment: The cells are treated with various concentrations of the quinoxaline-thiourea compounds, typically in serial dilutions. Control wells with untreated cells and blank wells with only media are included.[11]

-

Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[11]

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours.[12]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

Quinoxaline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the primary mechanisms is the induction of apoptosis, or programmed cell death.[5] Some compounds have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[8]

Furthermore, quinoxaline-thiourea and related compounds can act as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][13]

Induction of apoptosis by quinoxaline-thiourea compounds.

Inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxaline derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The inclusion of a thiourea moiety can enhance this antimicrobial potential.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2d | Escherichia coli | 8 | [14] |

| 3c | Escherichia coli | 8 | [14] |

| 4 | Staphylococcus aureus | 16 | [14] |

| 6a | Staphylococcus aureus | 16 | [14] |

| 10 | Candida albicans | 16 | [14] |

| 10 | Aspergillus flavus | 16 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values are typically determined using the broth microdilution method.[2][16]

Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits growth.[17]

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension is prepared, usually adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to the final inoculum concentration.[16]

-

Compound Dilution: Two-fold serial dilutions of the quinoxaline-thiourea compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[2]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.[16]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Frontier in Quinoxaline-Thiourea Research

The exploration of quinoxaline-thiourea compounds as antiviral agents is an emerging area of research.[18] Specific derivatives have shown promise against certain viruses, indicating a potential for the development of novel antiviral therapies.

Quantitative Antiviral Activity Data

A notable example is the activity of a specific quinoxaline-thiourea derivative against Herpes Simplex Virus (HSV).

| Compound | Virus | Assay | Result | Concentration | Reference |

| 1-(4-chloro-8-methyl[1][5][16]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque Reduction | 25% reduction in plaques | 20 µg/mL | [18] |

Experimental Protocol: Plaque Reduction Assay

The antiviral activity is often assessed using a plaque reduction assay.[1]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[1]

Procedure:

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.[18]

-

Compound and Virus Incubation: The cells are treated with different concentrations of the antiviral compound. Subsequently, the cells are infected with a known amount of virus that produces a countable number of plaques.[1]

-

Overlay: After a period for viral adsorption, the liquid medium is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells, thus ensuring the formation of distinct plaques.[1]

-

Incubation: The plates are incubated for several days to allow for plaque development.[1]

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells. The number of plaques in the treated wells is counted and compared to the untreated virus control wells.[1]

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration, and the concentration that reduces the plaque number by 50% (IC50) can be determined.

Workflow for the plaque reduction assay.

Conclusion and Future Directions

Quinoxaline-thiourea compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cells, bacteria, fungi, and viruses highlights their potential to address significant unmet medical needs. Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties, safety profiles, and therapeutic efficacy in preclinical models, paving the way for their potential clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. arcjournals.org [arcjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(5-Bromoquinoxalin-6-yl)thiourea as a Brimonidine Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromoquinoxalin-6-yl)thiourea, a known process-related impurity in the synthesis of the ophthalmic drug Brimonidine. This document details the chemical identity, potential formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it outlines a proposed synthesis protocol for the impurity to be used as a reference standard and discusses the potential biological implications based on the known activities of related quinoxaline derivatives. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Brimonidine.

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any active pharmaceutical ingredient (API), the purity of Brimonidine is critical to its safety and efficacy. During the synthesis of Brimonidine, various impurities can arise from starting materials, intermediates, or side reactions. One such process-related impurity is 1-(5-Bromoquinoxalin-6-yl)thiourea, also identified as Brimonidine EP Impurity D or Brimonidine Related Compound B. Understanding the formation and control of this impurity is essential for ensuring the quality of the final drug product.

Chemical Identity and Properties

1-(5-Bromoquinoxalin-6-yl)thiourea is a thiourea derivative of the quinoxaline heterocyclic system. Its chemical properties are summarized in the table below.

| Property | Value |

| Systematic Name | 1-(5-Bromoquinoxalin-6-yl)thiourea |

| Synonyms | Brimonidine EP Impurity D, Brimonidine Related Compound B |

| CAS Number | 842138-74-3 |

| Molecular Formula | C₉H₇BrN₄S |

| Molecular Weight | 283.15 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Sparingly soluble in DMSO and methanol |

Formation Pathway

The formation of 1-(5-Bromoquinoxalin-6-yl)thiourea is closely linked to the synthetic route of Brimonidine. A common starting material for Brimonidine synthesis is 5-bromo-6-aminoquinoxaline. In many synthetic schemes, this starting material is reacted with a thiocarbonyl source, such as thiophosgene, to introduce the isothiocyanate functional group, forming the intermediate 5-bromo-6-isothiocyanatoquinoxaline. This highly reactive intermediate is then typically reacted with ethylenediamine to form the final Brimonidine molecule.

However, under certain reaction conditions, the 5-bromo-6-aminoquinoxaline can react with a thiocyanating agent or a precursor to form the thiourea impurity directly. The presence of unreacted 5-bromo-6-aminoquinoxaline or the degradation of the isothiocyanate intermediate in the presence of a sulfur source could also lead to the formation of this impurity.

Experimental Protocols

Proposed Synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea (Reference Standard)

Materials:

-

5-bromo-6-aminoquinoxaline

-

Ammonium thiocyanate or potassium thiocyanate

-

Hydrochloric acid

-

Suitable solvent (e.g., ethanol, acetonitrile)

-

Water

Procedure:

-

Dissolve 5-bromo-6-aminoquinoxaline in a suitable solvent.

-

Add an equimolar amount of ammonium thiocyanate or potassium thiocyanate to the solution.

-

Add a catalytic amount of hydrochloric acid to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(5-Bromoquinoxalin-6-yl)thiourea.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.

Analytical Method for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Brimonidine and its impurities. A general HPLC method that can be adapted for the detection and quantification of 1-(5-Bromoquinoxalin-6-yl)thiourea is described below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of quantifying 1-(5-Bromoquinoxalin-6-yl)thiourea in Brimonidine samples.

Quantitative Data and Acceptance Criteria

Specific pharmacopoeial limits for 1-(5-Bromoquinoxalin-6-yl)thiourea have not been explicitly detailed in the readily available literature. However, general guidelines for impurities in new drug substances (ICH Q3A) can be applied. For an impurity with an unknown toxicological profile, the identification threshold is typically 0.10% and the qualification threshold is 0.15% for a maximum daily dose of ≤ 2g. One study noted the detection of an unknown impurity in stability batches of Brimonidine tartrate at levels ranging from 0.03% to 0.06%, which provides an indication of the potential levels of process-related impurities that may be present.

| Parameter | Guideline/Observation |

| ICH Identification Threshold | 0.10% |

| ICH Qualification Threshold | 0.15% |

| Observed Impurity Levels (general) | 0.03% - 0.06% (for an unspecified impurity) |

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the effect on signaling pathways of 1-(5-Bromoquinoxalin-6-yl)thiourea. However, the quinoxaline moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinoxaline have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Given that 1-(5-Bromoquinoxalin-6-yl)thiourea is a structural analogue of a key intermediate in the synthesis of Brimonidine, it is plausible that it could interact with biological targets, although its specific activity and potency are unknown. Further toxicological and pharmacological studies would be necessary to elucidate any potential biological effects of this impurity.

Conclusion

1-(5-Bromoquinoxalin-6-yl)thiourea is a significant process-related impurity in the manufacture of Brimonidine. Its formation is linked to the common synthetic routes involving 5-bromo-6-aminoquinoxaline. While specific quantitative limits are not publicly defined, its levels should be controlled according to established regulatory guidelines for pharmaceutical impurities. The development of a robust analytical method for its detection and quantification is crucial for quality control. Although the specific biological activity of this impurity is unknown, the broad bioactivity of the quinoxaline scaffold warrants careful control of its presence in the final Brimonidine drug product. This technical guide provides a foundational understanding for professionals working with Brimonidine to ensure its quality and safety.

Literature review of quinoxalinyl-thiourea compounds

An In-depth Technical Guide on Quinoxalinyl-Thiourea Compounds for Drug Discovery

This guide provides a comprehensive literature review of quinoxalinyl-thiourea compounds, focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals working in medicinal chemistry and oncology.

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The incorporation of a thiourea moiety [-NH-C(=S)-NH-] into the quinoxaline framework has been a successful strategy for developing potent therapeutic agents. The thiourea group acts as a versatile pharmacophore, capable of forming multiple hydrogen bonds with biological targets, thereby enhancing binding affinity and modulating activity.[5][6] This review focuses specifically on quinoxalinyl-thiourea derivatives, summarizing their synthesis, quantitative biological data, and key mechanisms of action.

Synthesis of Quinoxalinyl-Thiourea Compounds

The synthesis of quinoxalinyl-thiourea derivatives typically follows a multistep pathway, beginning with the formation of the core quinoxaline ring system. A common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] The resulting quinoxaline is then functionalized, often via chlorination, to introduce a reactive site for subsequent coupling reactions.

A representative synthetic route proceeds by first coupling a chloroquinoxaline intermediate with a diamine, such as p-phenylenediamine, to form an amino-quinoxalinyl scaffold.[8] This intermediate is then reacted with a suitably substituted phenyl isothiocyanate to yield the final 1,3-disubstituted quinoxalinyl-thiourea compound.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. soc.chim.it [soc.chim.it]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(5-Bromoquinoxalin-6-yl)thiourea: An Essential Intermediate in Drug Development

Abstract

This document provides a detailed application note and a comprehensive protocol for the synthesis of 1-(5-Bromoquinoxalin-6-yl)thiourea, a key intermediate in the development of pharmacologically active compounds, notably as a precursor to the glaucoma medication Brimonidine. This protocol is designed for researchers and scientists in the fields of medicinal chemistry and drug development. The synthesis involves the reaction of 5-Bromo-6-aminoquinoxaline with benzoyl isothiocyanate, followed by hydrolysis. This document outlines the necessary reagents, equipment, and a step-by-step procedure, including reaction monitoring, work-up, and purification. Additionally, it includes a summary of key quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. 1-(5-Bromoquinoxalin-6-yl)thiourea serves as a crucial building block in the synthesis of more complex molecules. Its established role as an impurity and intermediate in the synthesis of Brimonidine underscores its importance in pharmaceutical manufacturing and quality control. The thiourea moiety, in conjunction with the bromo-substituted quinoxaline core, offers multiple reactive sites for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. This protocol details a reliable method for the preparation of this important intermediate.

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | C₉H₇BrN₄S | [1][2] |

| Molecular Weight | 283.15 g/mol | [1][2] |

| Appearance | Pale yellow to slight yellow solid/powder | [3] |

| Melting Point | 198-202 °C | [2] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

| Storage | Sealed in a dry place at room temperature | [2] |

Experimental Protocol

This protocol is adapted from established methods for the synthesis of aryl thioureas from the corresponding aryl amines.[4][5]

Materials and Equipment:

-

5-Bromo-6-aminoquinoxaline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

Step 1: In situ generation of Benzoyl Isothiocyanate

-

In a dry round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in acetone.

-

To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Stir the mixture for 30-60 minutes. The formation of a white precipitate (ammonium chloride) indicates the in-situ generation of benzoyl isothiocyanate.

Step 2: Formation of N-Benzoyl-N'-(5-bromoquinoxalin-6-yl)thiourea

-

To the mixture from Step 1, add a solution of 5-bromo-6-aminoquinoxaline (1.0 equivalent) in acetone.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material (5-bromo-6-aminoquinoxaline) is consumed, cool the reaction mixture to room temperature.

Step 3: Hydrolysis to 1-(5-Bromoquinoxalin-6-yl)thiourea

-

To the cooled reaction mixture, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and ethanol.

-

Stir the mixture at room temperature. The hydrolysis of the benzoyl group is typically complete within a few hours. Monitor the reaction by TLC.

-

Once the hydrolysis is complete, neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.

-

The product will precipitate out of the solution.

Step 4: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the product under vacuum to obtain 1-(5-Bromoquinoxalin-6-yl)thiourea as a pale yellow solid.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualization

Caption: Synthetic workflow for 1-(5-Bromoquinoxalin-6-yl)thiourea.

References

HPLC method for detection of 1-(5-Bromoquinoxalin-6-yl)thiourea

An HPLC (High-Performance Liquid Chromatography) method has been developed for the detection and quantification of 1-(5-Bromoquinoxalin-6-yl)thiourea. This compound is a known process-related impurity in the synthesis of Brimonidine Tartrate, an active pharmaceutical ingredient[1][2][3]. The method is based on reversed-phase chromatography, which is a common technique for the separation of organic molecules[4][5][6][7].

The developed protocol provides a robust and reliable method for researchers, scientists, and drug development professionals to accurately measure 1-(5-Bromoquinoxalin-6-yl)thiourea in various samples.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of 1-(5-Bromoquinoxalin-6-yl)thiourea.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation[8].

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents:

Chromatographic Conditions

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid[9][11]

-

Gradient Elution:

-

0-5 min: 20% B

-

5-15 min: 20% to 80% B

-

15-20 min: 80% B

-

20-21 min: 80% to 20% B

-

21-30 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min[8]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 236 nm (based on the thiourea chromophore, a UV scan is recommended to determine the optimal wavelength)[10][12]

Sample Preparation

-

Standard Solution: Accurately weigh a known amount of 1-(5-Bromoquinoxalin-6-yl)thiourea reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to prepare working standards of desired concentrations.

-

Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase or a suitable solvent to a known concentration. For other matrices, an appropriate extraction method may be required.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. These values should be determined during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | To be determined experimentally |

| Limit of Detection (LOD) | < 0.05 µg/mL |

| Limit of Quantification (LOQ) | < 0.15 µg/mL |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development.

Caption: Experimental workflow for the HPLC analysis of 1-(5-Bromoquinoxalin-6-yl)thiourea.

Caption: Key considerations for HPLC method development for 1-(5-Bromoquinoxalin-6-yl)thiourea.

References

- 1. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]

- 2. 1-(5-Bromoquinoxalin-6-yl)thiourea | LGC Standards [lgcstandards.com]

- 3. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]

- 4. jordilabs.com [jordilabs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. hplc.eu [hplc.eu]

- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 12. Thiourea | SIELC Technologies [sielc.com]

Application Note & Protocol: Analytical Method Validation for the Determination of Brimonidine Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine, an alpha-2 adrenergic agonist, is a widely used medication for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] The manufacturing process and storage of brimonidine tartrate can lead to the formation of impurities, which may affect the safety and efficacy of the drug product.[] Therefore, a robust, validated analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of brimonidine formulations.

This document provides a detailed application note and a comprehensive protocol for the validation of a stability-indicating analytical method for brimonidine impurities, adhering to the International Council for Harmonisation (ICH) guidelines.[3][4] The described method is based on Ultra-Performance Liquid Chromatography (UPLC), a technique that offers rapid and high-resolution separation.[5][6][7]

Analytical Method Overview

The proposed method utilizes reverse-phase UPLC coupled with a photodiode array (PDA) detector for the separation and quantification of brimonidine and its potential impurities. This method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[8][9]

Key Method Parameters:

-

Instrumentation: UPLC system with a PDA or UV detector.

-

Column: A C8 or C18 column is typically used for efficient separation.[6]

-

Mobile Phase: A gradient elution using a buffer (e.g., phosphate or heptafluorobutyric acid) and an organic modifier (e.g., acetonitrile and/or methanol) is commonly employed.[7][9]

-

Detection: UV detection at approximately 246-248 nm is suitable for brimonidine and its related substances.[6][10]

Experimental Protocols

Materials and Reagents

-

Brimonidine Tartrate Reference Standard

-

Brimonidine Impurity Reference Standards (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (or other suitable buffer salt)

-

Orthophosphoric Acid or Triethylamine (for pH adjustment)

-

Purified Water (HPLC grade)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient Program | Time (min) |

| Flow Rate | 0.3 mL/min[7] |

| Column Temperature | 30 °C |

| Injection Volume | 1.5 - 10 µL[5][6] |

| Detection Wavelength | 248 nm[6] |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve brimonidine tartrate reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 400 µg/mL).[6]

-

Impurity Stock Solutions: If available, prepare individual stock solutions of known brimonidine impurities.

-

Spiked Sample Solution: Prepare a solution of brimonidine tartrate and spike it with known amounts of impurities to a target concentration (e.g., at the reporting threshold of 0.1%).

-

Sample Solution: Prepare the drug substance or product sample at a concentration similar to the standard stock solution.

Method Validation Protocol

The analytical method validation is performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[4][11]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

-

Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution five or six times.

-

Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates for the brimonidine peak.

Acceptance Criteria:

-

RSD of peak area ≤ 2.0%

-

Tailing factor ≤ 2.0

-

Theoretical plates ≥ 2000

Specificity (Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.

Procedure: Forced degradation studies are conducted by subjecting a solution of brimonidine tartrate to various stress conditions.[5][9]

-

Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for 24 hours.[9]

-

Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60°C for 2 hours.[9]

-

Oxidative Degradation: Treat the sample solution with 3-6% H₂O₂ at room temperature for 24 hours.[9][12] Brimonidine has been shown to be particularly susceptible to oxidative stress.[5][6]

-

Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 105°C) for a specified period.[9]

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and cool white fluorescent light.[12]

Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. Peak purity analysis should be performed using the PDA detector to ensure that the brimonidine peak is free from co-eluting impurities.

Caption: Workflow for Forced Degradation Studies.

Linearity

Purpose: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.

Procedure:

-

Prepare a series of at least five solutions of brimonidine and its impurities at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the specification limit.

-

Inject each solution in triplicate.

-

Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999 for brimonidine and its impurities.[6]

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

-

Prepare a placebo (if analyzing a drug product) and spike it with known amounts of brimonidine and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

-

Analyze these samples in triplicate.

-

Calculate the percentage recovery for each component.

Acceptance Criteria:

-

The mean recovery should be within 97.0% to 103.0%.[13]

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

-

Repeatability (Intra-day Precision): Analyze six replicate samples of brimonidine spiked with impurities at 100% of the target concentration on the same day, with the same analyst and equipment.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

-

RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Procedure: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

-

Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Calibration Curve Method:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

-

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

-

Introduce small variations to the method parameters, one at a time. Examples include:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 2 °C)

-

Mobile phase pH (e.g., ± 0.2 units)

-

-

Analyze a sample under each of these modified conditions.

-

Evaluate the impact on system suitability parameters and the quantification of impurities.

Acceptance Criteria:

-

System suitability parameters should still be met, and the results should not be significantly affected by the variations.

Data Presentation

All quantitative data from the validation studies should be summarized in tables for clear comparison and reporting.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result |

| RSD of Peak Area (%) | ≤ 2.0 | |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 |

Table 2: Linearity Data

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Brimonidine | 0.5 - 7.5[10] | ≥ 0.999 |

| Impurity A | ≥ 0.999 | |

| Impurity B | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) |

| Brimonidine | 50% | ||

| 100% | |||

| 150% | |||

| Impurity A | 50% | ||

| 100% | |||

| 150% |

Table 4: Precision Data

| Analyte | Repeatability (RSD %) | Intermediate Precision (RSD %) |

| Brimonidine | ||

| Impurity A | ||

| Impurity B |

Table 5: LOD and LOQ Results

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Brimonidine | 0.15[10] | 0.5[10] |

| Impurity A | ||

| Impurity B |

Table 6: Robustness Study Results

| Parameter Varied | Variation | Impact on Results |

| Flow Rate | ± 0.1 mL/min | |

| Column Temperature | ± 2 °C | |

| Mobile Phase pH | ± 0.2 |

Signaling Pathways and Logical Relationships

The validation of an analytical method follows a logical progression of experiments designed to demonstrate its suitability for the intended purpose.

Caption: Logical Flow of Analytical Method Validation.

Conclusion

This application note provides a comprehensive framework and detailed protocols for the validation of a UPLC method for the determination of brimonidine impurities. By following these guidelines and meticulously documenting the results, researchers, scientists, and drug development professionals can ensure the development of a robust, reliable, and compliant analytical method for quality control and stability testing of brimonidine tartrate. The successful validation of such a method is a critical step in ensuring the safety and efficacy of the final drug product.

References

- 1. Brimonidine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single quad mass analyzer coupled UPLC method for impurity profile of Brimonidine tartrate and Timolol maleate: Application in their binary mixture ophthalmic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. database.ich.org [database.ich.org]

- 12. ijbpas.com [ijbpas.com]

- 13. d-nb.info [d-nb.info]

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 1-(5-Bromoquinoxalin-6-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The quinoxaline scaffold is a key feature in various compounds with demonstrated cytotoxic effects, often attributed to their ability to induce apoptosis. Similarly, thiourea derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.[1] The compound 1-(5-Bromoquinoxalin-6-yl)thiourea incorporates both of these important pharmacophores, suggesting its potential as a cytotoxic agent.

These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of 1-(5-Bromoquinoxalin-6-yl)thiourea using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[2] Additionally, a potential signaling pathway for the induction of apoptosis is presented, which can serve as a basis for mechanistic studies.

Quantitative Data Summary

As of the latest literature review, specific experimental data on the in vitro cytotoxicity of 1-(5-Bromoquinoxalin-6-yl)thiourea is not publicly available. The following table is provided as a template to be populated with experimentally determined 50% inhibitory concentration (IC₅₀) values. For context, various quinoxaline and thiourea derivatives have exhibited IC₅₀ values ranging from nanomolar to micromolar concentrations against different cancer cell lines.[3][4]

| Cell Line | Cancer Type | Incubation Time (hrs) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Data] |

| HeLa | Cervical Cancer | 48 | [Experimental Data] |

| A549 | Lung Carcinoma | 48 | [Experimental Data] |

| HCT116 | Colon Carcinoma | 48 | [Experimental Data] |

| PC-3 | Prostate Cancer | 48 | [Experimental Data] |

Note: The above table is a template. IC₅₀ values must be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[5]

Materials:

-

1-(5-Bromoquinoxalin-6-yl)thiourea

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(5-Bromoquinoxalin-6-yl)thiourea in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 3-4 hours at 37°C.[8]

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assessment of 1-(5-Bromoquinoxalin-6-yl)thiourea.

Potential Signaling Pathway: Intrinsic Apoptosis

Quinoxaline derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.

Caption: A potential intrinsic apoptosis signaling pathway induced by 1-(5-Bromoquinoxalin-6-yl)thiourea.

References

- 1. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Thiourea, N-(2-aminoethyl)-N'-(5-bromo-6-quinoxalinyl)- | 134892-47-0 [chemicalbook.com]

- 4. store.usp.org [store.usp.org]

- 5. 1-(5-Bromoquinoxalin-6-yl)thiourea | LGC Standards [lgcstandards.com]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 7. usbio.net [usbio.net]

- 8. 5-Bromoquinazolin-6-ylthiourea | LGC Standards [lgcstandards.com]

- 9. 1-(5-Bromoquinoxalin-6-yl)thiourea | LGC Standards [lgcstandards.com]

Application Notes & Protocols: Antimicrobial Screening of Novel Quinoxaline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active agents.[1] These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The structural similarity of the quinoxaline nucleus to other aromatic systems like quinoline and naphthalene makes it a promising framework for developing new therapeutic agents, potentially circumventing existing resistance mechanisms.[4] Synthetic quinoxaline moieties are integral to several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[1] This document provides detailed protocols for the antimicrobial screening of novel quinoxaline derivatives and presents representative data to guide researchers in this field.

Experimental Protocols

Protocol 1: Agar Disc Diffusion Assay

This method is a widely used qualitative or semi-quantitative technique to assess the antimicrobial susceptibility of microorganisms to a test compound.[5] It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with the target microbe.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth (approx. 4 mm).[6] Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for a few minutes.[5]

-

Compound and Disc Preparation: Dissolve the synthesized quinoxaline derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a known concentration (e.g., 10 mg/mL).[1][2] Impregnate sterile blank paper discs (6 mm in diameter) with a specific volume of the compound solution (e.g., 5 µL) to achieve a desired final concentration per disc (e.g., 50 µ g/disc ).[1][2] Allow the solvent to evaporate completely.

-

Disc Placement: Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates. Gently press each disc to ensure complete contact with the agar. Also place a positive control disc (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disc (impregnated with the solvent, e.g., DMSO) on the plate.[1]

-

Incubation: Invert the plates and incubate under appropriate conditions. For bacteria, incubate at 37°C for 24 hours.[1] For fungi, incubate at 22-28°C for 48 hours.[1][2]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).[7]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Developing a Reference Standard for 1-(5-Bromoquinoxalin-6-yl)thiourea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of 1-(5-Bromoquinoxalin-6-yl)thiourea as a chemical reference standard. This compound is a known impurity of Brimonidine, a selective alpha-2 adrenergic receptor agonist.[1][2] The establishment of a well-characterized reference standard is crucial for the accurate identification, quantification, and quality control of Brimonidine in pharmaceutical formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(5-Bromoquinoxalin-6-yl)thiourea is fundamental for its use as a reference standard. The following table summarizes key computed and experimentally observed data.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₄S | [3][4] |

| Molecular Weight | 283.15 g/mol | [2][4] |

| CAS Number | 842138-74-3 | [2][3] |

| Appearance | Pale Yellow Solid | [4][5] |

| Melting Point | 198-202 °C | [5] |